4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one
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Overview
Description
4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a phenyl-substituted amine, the thiazepane ring can be formed through a cyclization reaction with a sulfur-containing reagent.
Introduction of the Pyridin-2(1H)-one Moiety: The pyridin-2(1H)-one group can be introduced through a condensation reaction with a pyridine derivative.
Carbonylation: The carbonyl group can be introduced via a carbonylation reaction using a suitable carbonylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyridin-2(1H)-one moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur and nitrogen heterocycles.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Thiazepane Derivatives: Compounds with similar thiazepane rings but different substituents.
Pyridin-2(1H)-one Derivatives: Compounds with the pyridin-2(1H)-one moiety but different ring systems.
Uniqueness
4-(7-phenyl-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of a thiazepane ring and a pyridin-2(1H)-one moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16-12-14(6-8-18-16)17(21)19-9-7-15(22-11-10-19)13-4-2-1-3-5-13/h1-6,8,12,15H,7,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKDKANUOBLNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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